molecular formula C15H18N4O3S B2435179 N,N-Dimethyl-3-(6-oxo-3-phenylpyridazin-1-yl)azetidine-1-sulfonamide CAS No. 2380170-49-8

N,N-Dimethyl-3-(6-oxo-3-phenylpyridazin-1-yl)azetidine-1-sulfonamide

Numéro de catalogue B2435179
Numéro CAS: 2380170-49-8
Poids moléculaire: 334.39
Clé InChI: HGHXOLMDTGUZFN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N,N-Dimethyl-3-(6-oxo-3-phenylpyridazin-1-yl)azetidine-1-sulfonamide, also known as DPA-714, is a novel and potent ligand for the translocator protein (TSPO). It has been extensively studied for its potential applications in neuroimaging and drug development.

Mécanisme D'action

N,N-Dimethyl-3-(6-oxo-3-phenylpyridazin-1-yl)azetidine-1-sulfonamide binds to the TSPO with high affinity and specificity. TSPO is located on the outer mitochondrial membrane and plays a role in cholesterol transport and steroid synthesis. N,N-Dimethyl-3-(6-oxo-3-phenylpyridazin-1-yl)azetidine-1-sulfonamide has been shown to modulate the immune response and reduce neuroinflammation in animal models of neurological disorders.
Biochemical and physiological effects:
N,N-Dimethyl-3-(6-oxo-3-phenylpyridazin-1-yl)azetidine-1-sulfonamide has been shown to have anti-inflammatory and neuroprotective effects in animal models of neurodegenerative diseases. It has also been shown to reduce oxidative stress and improve mitochondrial function. However, the exact mechanism of action of N,N-Dimethyl-3-(6-oxo-3-phenylpyridazin-1-yl)azetidine-1-sulfonamide is still not fully understood.

Avantages Et Limitations Des Expériences En Laboratoire

N,N-Dimethyl-3-(6-oxo-3-phenylpyridazin-1-yl)azetidine-1-sulfonamide has several advantages for lab experiments, including its high affinity and specificity for the TSPO, its ability to cross the blood-brain barrier, and its low toxicity. However, there are also limitations to its use, including the need for radiolabeling for imaging studies and the lack of understanding of its exact mechanism of action.

Orientations Futures

There are several future directions for the research and development of N,N-Dimethyl-3-(6-oxo-3-phenylpyridazin-1-yl)azetidine-1-sulfonamide. One area of focus is the development of new radioligands for TSPO imaging that have improved sensitivity and specificity. Another area of interest is the investigation of the therapeutic potential of N,N-Dimethyl-3-(6-oxo-3-phenylpyridazin-1-yl)azetidine-1-sulfonamide for the treatment of neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of N,N-Dimethyl-3-(6-oxo-3-phenylpyridazin-1-yl)azetidine-1-sulfonamide and its potential applications in drug development.

Méthodes De Synthèse

N,N-Dimethyl-3-(6-oxo-3-phenylpyridazin-1-yl)azetidine-1-sulfonamide can be synthesized through a multistep process starting from 3-phenylpyridazine. The first step involves the synthesis of 6-oxo-3-phenylpyridazin-1-yl acetic acid, which is then converted to 3-(6-oxo-3-phenylpyridazin-1-yl)azetidine-1-sulfonamide via a reaction with thionyl chloride and dimethylamine. The final product is obtained after purification using column chromatography.

Applications De Recherche Scientifique

N,N-Dimethyl-3-(6-oxo-3-phenylpyridazin-1-yl)azetidine-1-sulfonamide has been widely used as a radioligand for imaging the TSPO in the brain. TSPO is a mitochondrial protein that is involved in the regulation of neuroinflammation and oxidative stress. TSPO expression is upregulated in many neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. N,N-Dimethyl-3-(6-oxo-3-phenylpyridazin-1-yl)azetidine-1-sulfonamide has shown promise in the diagnosis and monitoring of these disorders through positron emission tomography (PET) imaging.

Propriétés

IUPAC Name

N,N-dimethyl-3-(6-oxo-3-phenylpyridazin-1-yl)azetidine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S/c1-17(2)23(21,22)18-10-13(11-18)19-15(20)9-8-14(16-19)12-6-4-3-5-7-12/h3-9,13H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGHXOLMDTGUZFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CC(C1)N2C(=O)C=CC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)azetidine-1-sulfonamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.